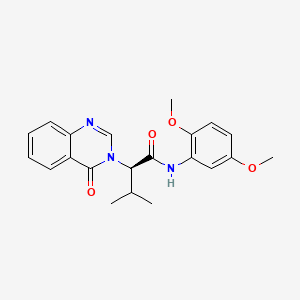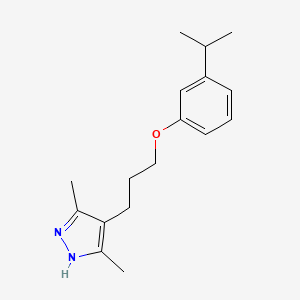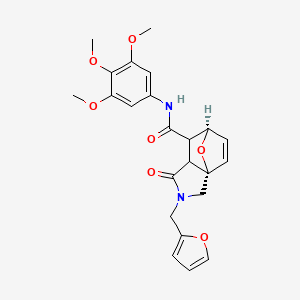
N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 3-methyl-2-butanone, which undergo a series of reactions including condensation, cyclization, and amidation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance sustainability.
化学反応の分析
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学的研究の応用
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its applications may include the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide include other quinazolinone derivatives such as:
- 2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 3-methyl-2-(4-oxo-3(4H)-quinazolinyl)propanoic acid
- N-(2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(2R)-N-(2,5-dimethoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)19(24-12-22-16-8-6-5-7-15(16)21(24)26)20(25)23-17-11-14(27-3)9-10-18(17)28-4/h5-13,19H,1-4H3,(H,23,25)/t19-/m1/s1 |
InChIキー |
LNELCMYFADECMO-LJQANCHMSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC1=C(C=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC(C)C(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)
